molecular formula C9H10FNO2 B177465 4-Fluoro-N-methoxy-N-methylbenzamide CAS No. 116332-54-8

4-Fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B177465
CAS No.: 116332-54-8
M. Wt: 183.18 g/mol
InChI Key: DSUFRPVVBZLHPI-UHFFFAOYSA-N
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Description

4-Fluoro-N-methoxy-N-methylbenzamide is an organofluorine compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . It is characterized by the presence of a fluorine atom on the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N-methoxy-N-methylbenzamide typically involves the reaction of 4-fluorobenzoic acid with N-methoxy-N-methylamine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products include derivatives with different functional groups replacing the fluorine atom.

    Oxidation: Major products are carboxylic acids.

    Reduction: Major products are amines.

Scientific Research Applications

4-Fluoro-N-methoxy-N-methylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to various enzymes and receptors. The methoxy and methyl groups contribute to its solubility and stability. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Comparison: 4-Fluoro-N-methoxy-N-methylbenzamide is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and physical properties. Compared to 4-Fluoro-N-methylbenzamide, the methoxy group in this compound enhances its solubility and reactivity. Similarly, the fluorine atom distinguishes it from N-Methoxy-N-methylbenzamide by providing additional sites for chemical modifications and interactions .

Properties

IUPAC Name

4-fluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUFRPVVBZLHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555388
Record name 4-Fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116332-54-8
Record name 4-Fluoro-N-methoxy-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116332-54-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N-methoxy-N-methylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-N-methoxy-N-methylbenzamide
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Synthesis routes and methods I

Procedure details

In a volumetric flask N,O-dimethylhydroxylamine hydrochloride (25.54 g, 261.8 mmol) and CH2Cl2 (443 mL) were introduced under argon atmosphere at 0° C. 4-Fluorobenzoyl chloride (34.59 g, 218.2 mmol) was added followed by the slow addition of triethylamine (48.13 g, 475.6 mmol). The reaction was stirred for 30 min at 5° C. and allowed to reach room temperature. It was washed with 5% aqueous citric acid (180 mL) and with 5% aqueous NaHCO3 (180 mL). The aqueous phase was extracted with CH2Cl2. The organic phase was dried over Na2SO4 and concentrated to dryness, to afford 20.23 g of the desired compound (yield: 88%).
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
25.54 g
Type
reactant
Reaction Step One
Quantity
443 mL
Type
solvent
Reaction Step One
Quantity
34.59 g
Type
reactant
Reaction Step Two
Quantity
48.13 g
Type
reactant
Reaction Step Three
Yield
88%

Synthesis routes and methods II

Procedure details

To a 0° C. solution of 4-fluorobenzoyl chloride (11.9 g, 75.0 mmol) in CH2Cl2 (150 mL) was added N,O-dimethylhydroxylamine hydrochloride (8.00 g, 82.0 mmol) and a solution of pyridine (13.0 g, 164 mmol) in CH2Cl2 (25 mL). The cold bath was removed and the reaction mixture was stirred for 2 hours at ambient temperature and then was washed with 0.5N aqueous HCl (3×100 mL), saturated aqueous NaHCO3, and brine. The organic phase was dried over MgSO4, filtered, and concentrated in vacuo to give N-methoxy-N-methyl-4-fluorobenzamide (13.3 g, 97% ) as an oil.
Quantity
11.9 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of 4-fluorobenzoic acid (5.0 grams (hereinafter “g”), 36 millimoles (hereinafter “mmol”)) and N,O-dimethylhydroxylamine hydrochloride (3.8 g, 39 mmol) in 200 mL of CH2Cl2 at 0° C. was added triethylamine (5.0 milliliters (hereinafter “mL”), 36 mmol). The solution was warmed to room temperature and 4-dimethylaminopyridine (0.2 g, 1.6 mmol) and 1-(dimethylaminopropyl)-3-ethylcarbodiimide (6.8 g, 36 mmol) were added. The resulting solution was stirred for 16 hours (hereinafter “h”). Next, the solution was diluted with 200 mL of ethyl acetate and washed with 100 mL of saturated NaHCO3, 50 mL of H2O, twice with 50 mL of 1N HCl, and 50 mL of H2O. The organic layer was dried over MgSO4, filtered and concentrated under reduced pressure to give a light yellow oil. The oil was purified by chromatography through a plug of silica gel with 50% ethyl acetate/hexane to give title compound as a light yellow oil (5.5 g, 85%). ES(+)MS m/e=184 (MH+)
Quantity
5 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
85%

Synthesis routes and methods IV

Procedure details

To a mixture containing methoxymethylamine hydrochloride (44 g, 0.45 mol) and triethylamine (138 mL, 0.99 mol) in CH2Cl2 (500 mL) at 0° C. was added over 30 min, 4-fluorobenzoyl chloride (50 mL, 0.41 mol). The result-ing mixture was allowed to warm to rt and stirring was continued for 30 min, at which time the mixture was poured into H2O and extracted with Et2O. The organic extract was washed with saturated aqueous NaCl and dried (MgSO4). Removal of the solvent in vacuo afforded the title compound (80 g, 100%), which was used without further purification: 1H NMR (CDCl3): d 7.72 (dd, 2H); 7.06 (apparent t, 2H); 3.52 (s, 3H); 3.43 (s, 3H).
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
138 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods V

Procedure details

To N,O-dimethylhydroxylamine hydrochloride (27.7 g, 284 mmol) in DCM (660 mL) was added pyridine (45.8 mL, 569 mmol) followed by 4-fluorobenzoyl chloride (31.0 mL, 258 mmol). The resulting suspension was stirred at room temperature for 20 hours, then was filtered to remove a white solid precipitate. The solid was washed with DCM and the filtrate was washed with 1 N aqueous HCl (2×), then water. The organic phase was dried (Na2SO4), filtered, and concentrated, yielding the crude title compound which was used without further purification.
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
45.8 mL
Type
reactant
Reaction Step One
Name
Quantity
660 mL
Type
solvent
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Fluoro-N-methoxy-N-methylbenzamide
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